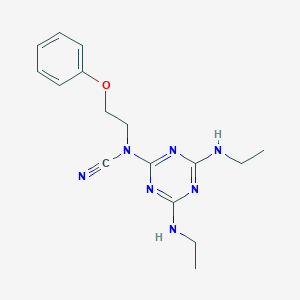
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide is a complex organic compound characterized by its unique structure, which includes a benzodioxin ring, a diphenyl group, and a phosphane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide typically involves multiple steps, starting with the preparation of the benzodioxin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The diphenyl-sulfanylidene-lambda5-phosphane moiety is then introduced through a series of reactions involving phosphane reagents and sulfur sources. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxin ring or the diphenyl-sulfanylidene moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine derivatives.
科学研究应用
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
作用机制
The mechanism by which 1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
相似化合物的比较
Similar Compounds
[(E)-1,4-benzodioxin-3-ylidenemethyl]-diphenyl-phosphane: Lacks the sulfur atom, which may affect its reactivity and applications.
[(E)-1,4-benzodioxin-3-ylidenemethyl]-diphenyl-sulfane: Contains a sulfur atom but lacks the phosphane moiety, leading to different chemical properties.
Uniqueness
1,4-benzodioxin-2(3H)-ylidenemethyl(diphenyl)phosphine sulfide is unique due to the presence of both the sulfur and phosphane groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.
属性
分子式 |
C21H17O2PS |
|---|---|
分子量 |
364.4g/mol |
IUPAC 名称 |
[(E)-1,4-benzodioxin-3-ylidenemethyl]-diphenyl-sulfanylidene-位5-phosphane |
InChI |
InChI=1S/C21H17O2PS/c25-24(18-9-3-1-4-10-18,19-11-5-2-6-12-19)16-17-15-22-20-13-7-8-14-21(20)23-17/h1-14,16H,15H2/b17-16+ |
InChI 键 |
OGEWHMBIHSBZEZ-WUKNDPDISA-N |
SMILES |
C1C(=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4O1 |
手性 SMILES |
C1/C(=C\P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)/OC4=CC=CC=C4O1 |
规范 SMILES |
C1C(=CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC=C4O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(4-chlorophenyl)sulfanyl]-2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B377051.png)
![N-[2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B377052.png)
![N-(4-methylphenyl)-N-[4-phenyl-4-(trifluoromethyl)-3,4-dihydro-2H-1,5,3-benzodioxazepin-2-ylidene]amine](/img/structure/B377054.png)
![2-(2-phenyl-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B377055.png)
![N-[1-[(diethylamino)carbonyl]-2-phenyl-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377056.png)

![Ethyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377060.png)
![N-ethyl-N-{4-(isopropylamino)-6-[methyl(4H-1,2,4-triazol-4-yl)amino]-1,3,5-triazin-2-yl}amine](/img/structure/B377061.png)
![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377064.png)
![4-[(4-Chlorobenzyl)amino]phenol](/img/structure/B377065.png)
![N-[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377067.png)



